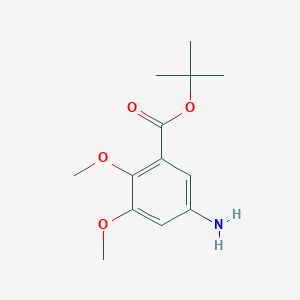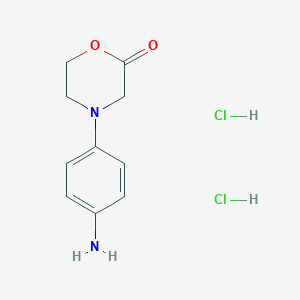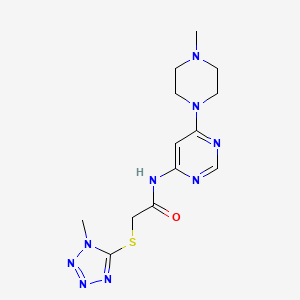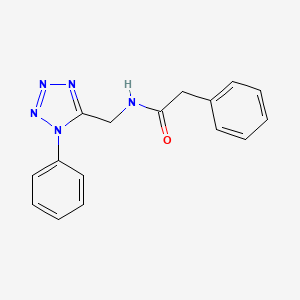
2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is an organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tetrazole ring attached to a phenyl group and an acetamide moiety, making it a unique structure with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile. For example, phenyl azide can react with phenylacetonitrile in the presence of a suitable catalyst to form 1-phenyl-1H-tetrazole-5-yl.
Acetamide Formation: The tetrazole derivative can then be reacted with acetic anhydride or acetyl chloride to introduce the acetamide group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of microwave-assisted synthesis to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can be employed to make the process more environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: Due to its tetrazole moiety, it can act as a bioisostere for carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of therapeutic agents.
Biological Studies: The compound’s potential antibacterial, antifungal, and anti-inflammatory activities make it a candidate for biological assays and studies.
Material Science: Tetrazole derivatives are known for their energetic properties, and this compound can be explored for applications in propellants and explosives.
Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry
Wirkmechanismus
The mechanism of action of 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the compound’s ability to penetrate cell membranes due to its lipophilicity enhances its bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
- 1-phenyl-1H-tetrazole-5-yl acetamide
- N-phenyl-1H-tetrazole-5-yl acetamide
- N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
Uniqueness: 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of both a phenyl group and an acetamide moiety attached to the tetrazole ring. This structural combination imparts distinct physicochemical properties and potential biological activities that differentiate it from other tetrazole derivatives .
Eigenschaften
IUPAC Name |
2-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(11-13-7-3-1-4-8-13)17-12-15-18-19-20-21(15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMUORQJMQXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2355765.png)
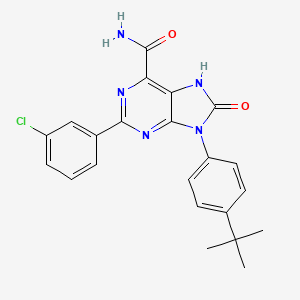
![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)
![3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2355774.png)
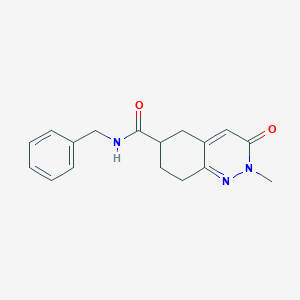


![8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2355779.png)
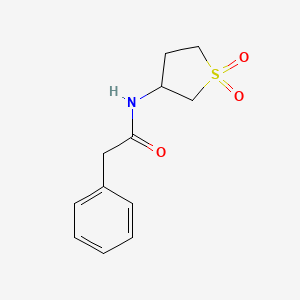
![ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2355781.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2355782.png)
